Methyl 3-(oxan-2-yl)prop-2-ynoate
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Overview
Description
Methyl 3-(oxan-2-yl)prop-2-ynoate is an organic compound with the molecular formula C₉H₁₂O₃. It is a derivative of propynoic acid and features an oxane ring, which is a six-membered ring containing one oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(oxan-2-yl)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of 3-butyn-2-ol with oxirane in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Tetrahydrofuran or dichloromethane
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(oxan-2-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form alcohols.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted esters or ethers
Scientific Research Applications
Methyl 3-(oxan-2-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(oxan-2-yl)prop-2-ynoate involves its interaction with various molecular targets. The oxane ring and the propynoate moiety can participate in different chemical reactions, influencing the compound’s reactivity and biological activity. The pathways involved may include:
Enzyme inhibition: Binding to active sites of enzymes and altering their activity.
Receptor interaction: Modulating receptor functions through binding interactions.
Comparison with Similar Compounds
Methyl 3-(oxan-2-yl)prop-2-ynoate can be compared with other similar compounds, such as:
Methyl 3-(oxolan-2-yl)prop-2-ynoate: Similar structure but with an oxolane ring instead of an oxane ring.
Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate: Contains a methyl-substituted oxolane ring.
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 3-(oxan-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H12O3/c1-11-9(10)6-5-8-4-2-3-7-12-8/h8H,2-4,7H2,1H3 |
InChI Key |
VSRBCBNYDYOYIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1CCCCO1 |
Origin of Product |
United States |
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